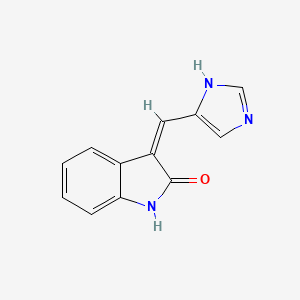

Tripoline B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Angiogenesis Inhibitor is an agent or endogenous substance that inhibits the formation of capillaries from existing blood vessels. In cancer therapy, angiogenesis inhibitors preferentially target the new blood vessels that tumors require for oxygen and nutrition, thereby inhibiting the growth and spread of these tumors.

Applications De Recherche Scientifique

Inhibition d'Aurora A et B

Tripoline B est un inhibiteur ATP-compétitif d'Aurora A et B . Les kinases Aurora sont une famille de régulateurs mitotiques qui présentent un gain de fonction dans les cellules tumorales, ce qui en fait des cibles utiles pour le développement thérapeutique du cancer . Les valeurs de CI50 pour Aurora A et B sont respectivement de 2,5 et 6 μM .

Inhibition de la Kinase

En plus d'Aurora A et B, this compound inhibe également d'autres kinases telles que KDR, IGF1R, EGFR et FGFR . Les valeurs de CI50 pour ces kinases sont respectivement de 6,5, 13, 72 et 38 μM . Ces kinases jouent un rôle crucial dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et le métabolisme.

Thérapeutiques contre le Cancer

Étant donné sa capacité à inhiber les kinases Aurora et d'autres kinases, this compound a des applications potentielles en thérapeutique contre le cancer . En inhibant ces kinases, il pourrait potentiellement perturber la prolifération des cellules cancéreuses et induire l'apoptose.

Régulation du Cycle Cellulaire

Les kinases Aurora, que this compound inhibe, sont des régulateurs clés du cycle cellulaire . Par conséquent, this compound pourrait potentiellement être utilisé pour étudier la régulation du cycle cellulaire et les effets de la perturbation de ce processus.

Développement de Médicaments

La capacité de this compound à inhiber plusieurs kinases en fait un outil précieux dans le développement de médicaments . Il pourrait servir de composé principal pour le développement de nouveaux médicaments ciblant ces kinases.

Recherche en Biologie Moléculaire

This compound peut être utilisé dans la recherche en biologie moléculaire pour étudier les rôles d'Aurora A, d'Aurora B et d'autres kinases dans divers processus biologiques . Son utilisation peut aider les chercheurs à mieux comprendre ces processus au niveau moléculaire.

Mécanisme D'action

Target of Action

Tripolin B, also known as HTS-05058 or 3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one, is primarily an ATP-competitive inhibitor of Aurora A and B . Aurora A and B are kinases that play crucial roles in cell division . In addition to Aurora A and B, Tripolin B also inhibits other kinases such as EGFR, FGFR, KDR, and IGF1R .

Mode of Action

Tripolin B interacts with its targets, Aurora A and B, by competing with ATP, thereby inhibiting the kinase activity of these proteins . This interaction results in a reduction in the phosphorylation of proteins downstream of these kinases .

Biochemical Pathways

The inhibition of Aurora A and B by Tripolin B affects several biochemical pathways. Aurora A and B are involved in the regulation of mitotic spindle assembly, and their inhibition can lead to defects in this process . Additionally, the inhibition of EGFR, FGFR, KDR, and IGF1R can affect various signaling pathways related to cell growth and survival .

Result of Action

The molecular and cellular effects of Tripolin B’s action primarily involve changes in cell division. By inhibiting Aurora A and B, Tripolin B can disrupt the formation and function of the mitotic spindle, potentially leading to cell cycle arrest or apoptosis . The inhibition of other kinases such as EGFR, FGFR, KDR, and IGF1R can also lead to changes in cell growth and survival .

Analyse Biochimique

Biochemical Properties

Tripolin B interacts with Aurora A and B kinases, acting as a non-ATP competitive inhibitor . The IC50 values for Aurora A and B are 1.5 and 7 μM respectively . It also inhibits EGFR, FGFR, KDR and IGF1R .

Cellular Effects

Tripolin B influences cell function by inhibiting Aurora kinases, which play a crucial role in cell division . It reduces the localization of pAurora A on spindle microtubules .

Molecular Mechanism

At the molecular level, Tripolin B exerts its effects by binding to Aurora kinases and inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cell division .

Temporal Effects in Laboratory Settings

Its ability to inhibit Aurora kinases suggests that it may have long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways that Tripolin B is involved in are not well-defined. Given its role as an Aurora kinase inhibitor, it likely interacts with enzymes and cofactors involved in cell division .

Subcellular Localization

The subcellular localization of Tripolin B is not well-defined. Given its role as an Aurora kinase inhibitor, it is likely that it localizes to areas of the cell where these enzymes are active .

Propriétés

IUPAC Name |

(3Z)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEGZPWAAPPXRB-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CN=CN3)/C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2566749.png)

![6-(2-Methoxyphenyl)-2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2566751.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2566755.png)

![2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide](/img/structure/B2566756.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2566757.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)

![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/new.no-structure.jpg)

![N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2566765.png)

![N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2566769.png)

![1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2566770.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2566771.png)